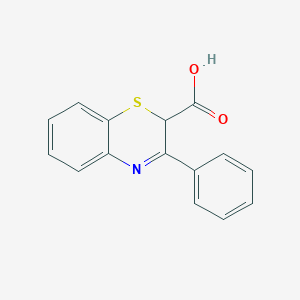

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFDWIFDEAHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,4-Benzothiazine Scaffold: Synthetic Versatility and Pharmacological Frontiers

[1][2][3][4]

Executive Summary: The Privileged Nature of the Scaffold

The 1,4-benzothiazine (

Its significance lies in its bioisosteric relationship with phenothiazines (antipsychotics) and benzoxazines. However, unlike the planar aromatic systems, the 1,4-benzothiazine ring adopts a folded conformation along the N–S axis.[1] This "butterfly" geometry allows for unique binding modes in hydrophobic pockets, particularly in L-type calcium channels and tubulin binding sites.

Structural Activity Relationship (SAR) & Rational Design

To exploit this scaffold, one must understand the reactivity and binding potential of its four critical vectors.

Core SAR Vectors

-

N1 Position (The Solubility Vector): The nitrogen atom is the primary site for modulating lipophilicity (

). Alkylation here (e.g., with amino-alkyl chains) is critical for membrane permeability and is a hallmark of calcium channel blockers like Semotiadil. -

C2 & C3 Positions (The Functional Warheads): These carbons are the most versatile synthetic handles.

-

C3-Carbonyl: Creates the lactam (benzothiazin-3-one), enhancing stability and H-bond accepting capability.

-

C2-Arylidene: Introduction of exocyclic double bonds at C2 creates Michael acceptors, often correlated with antimicrobial and anticancer activity via alkylation of bacterial/tumor thiols.

-

-

S4 Position (The Geometry Switch): The sulfur atom is susceptible to oxidation. Converting the sulfide (

) to sulfoxide (

Visualization: SAR Logic Map

Figure 1: Strategic modification points on the 1,4-benzothiazine scaffold and their pharmacological consequences.

Synthetic Architectures: From Classic to Green Chemistry

The synthesis of this scaffold relies on the nucleophilic bis-character of 2-aminothiophenol .

Method A: Condensation with -Halocarbonyls (The Standard)

The most robust method involves reacting 2-aminothiophenol with

-

S-alkylation: The thiol (soft nucleophile) attacks the

-carbon (soft electrophile) displacing the halogen. -

N-acylation/condensation: The amine attacks the carbonyl, closing the ring.

Method B: Oxidative Cyclization (The Green Route)

Recent advances utilize DMSO as both solvent and oxidant, or PEG-200 as a recyclable medium. This involves condensing 2-aminothiophenol with 1,3-dicarbonyls (like dimedone) followed by oxidative ring closure. This avoids lachrymatory

Visualization: Synthetic Workflow

Figure 2: Dual pathways for accessing the benzothiazine core: Classical alkylation vs. Green oxidative cyclization.

Therapeutic Frontiers

Cardiovascular: The Semotiadil Class

Semotiadil (SD-3211) is the flagship drug for this scaffold.

-

Mechanism: It functions as a calcium channel blocker (CCB) targeting L-type voltage-gated

channels.[2] -

Differentiation: Unlike verapamil, semotiadil exhibits high vasoselectivity and a distinct binding site on the benzothiazine fold. It effectively manages angina and hypertension by inhibiting

influx in smooth muscle cells.[2] -

Key Structural Feature: The N-alkyl side chain and the specific stereochemistry of the benzothiazine ring are essential for fitting the channel pore.

Antimicrobial: Gyrase Inhibitors

Derivatives containing a (Z)-2-arylidene-3-one motif have shown potent activity against Gram-positive bacteria (e.g., S. aureus).

-

Mechanism: These compounds often act by inhibiting DNA gyrase , an enzyme crucial for bacterial DNA replication. The planar arylidene moiety intercalates or binds to the ATP-binding pocket of the gyrase B subunit.

Anticancer: Tubulin & Kinase Targeting

-

Tubulin Inhibition: 2-Aryl-1,4-benzothiazines can mimic colchicine, binding to tubulin and inhibiting polymerization, leading to mitotic arrest.

-

EGFR Kinase: Recent studies suggest that 1,4-benzothiazines fused with other heterocycles (e.g., triazoles) can inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a major target in non-small cell lung cancer.

Data Summary: Activity by Substitution

| Position | Substituent | Primary Biological Activity | Mechanism Hint |

| N1 | Amino-alkyl ester | Cardiovascular (Anti-anginal) | Ca2+ Channel Blockade |

| C2 | Arylidene (C=CH-Ar) | Antimicrobial / Antifungal | Michael Acceptor / Gyrase Inhibition |

| C3 | Hydrazone | Anti-inflammatory | COX Inhibition |

| Benzene | Halogen (Cl, F) | Anticancer | Metabolic Stability / Lipophilicity |

Experimental Protocol: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one

This protocol validates the "Method A" approach described above. It is a fundamental reaction for creating the core scaffold.

Objective

Synthesis of the parent scaffold 2H-1,4-benzothiazin-3(4H)-one via condensation of 2-aminothiophenol and chloroacetyl chloride.

Reagents

-

2-Aminothiophenol (1.25 g, 10 mmol)

-

Chloroacetyl chloride (1.13 g, 10 mmol)

-

Sodium bicarbonate (

) (saturated aq. solution) -

Ethanol (absolute)

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in 20 mL of ethanol. Cool the solution to 0–5°C using an ice bath.

-

Acylation (The Critical Step): Add chloroacetyl chloride (10 mmol) dropwise over 15 minutes. Causality: Slow addition at low temperature prevents uncontrolled exotherms and favors the kinetic N-acylation product initially, or direct S-alkylation depending on pH. In neutral/acidic media, S-attack is often favored first; however, with chloroacetyl chloride, the highly reactive acyl chloride often reacts with the amine first. Correction: For the specific benzothiazin-3-one target, we require the formation of the amide bond and the sulfide bond.

-

Refined Step: To ensure cyclization, add a base. After the addition of chloroacetyl chloride, stir for 30 mins, then add 10 mL of saturated

solution.

-

-

Cyclization: Reflux the mixture at 80°C for 3–4 hours. Causality: Heat provides the activation energy for the intramolecular nucleophilic attack of the thiol (or thiolate) onto the

-carbon of the chloroacetamide intermediate, closing the ring. -

Work-up: Pour the reaction mixture into 100 mL ice-cold water. A precipitate should form.

-

Isolation: Filter the solid. If no precipitate forms, extract with ethyl acetate (

mL), dry over -

Purification: Recrystallize from ethanol/water (9:1).

Validation (Self-Check)

-

TLC: Run on Silica Gel G (Solvent: Hexane:Ethyl Acetate 7:3). The product should have a distinct

(approx 0.5–0.6) compared to the starting thiol (high -

Melting Point: Expected range: 176–178°C.

-

IR Spectrum: Look for the characteristic Lactam Carbonyl (

) peak at ~1680

References

-

Semotiadil Mechanism: Kageyama, M., et al. (1993). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries.[3] British Journal of Pharmacology. Link

-

Scaffold Review (2017): Mor, S., et al. (2017).[1] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.[4] Link

-

Synthesis Review (2025): Rathore, P., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Link

-

Anticancer Potential: Rai, A., et al. (2018).[5][6] 1,4-Benzothiazines-A Biologically Attractive Scaffold.[4][7][5][8][6][9] Mini-Reviews in Medicinal Chemistry. Link

-

Green Synthesis Protocol: Islam, A., et al. (2025). Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines.[6][10] (Cited via ResearchGate context). Link

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Phenyl-1,4-Benzothiazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 1,4-benzothiazine nucleus, particularly with a phenyl substitution at the 3-position, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 3-phenyl-1,4-benzothiazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of the structure-activity relationships and the causal logic behind the experimental methodologies. Our aim is to empower fellow scientists to navigate and contribute to this exciting area of drug discovery.

The 1,4-Benzothiazine Scaffold: A Privileged Heterocycle

The 1,4-benzothiazine core, a fusion of a benzene and a thiazine ring, represents a significant pharmacophore. Its structural similarity to phenothiazines, a class of drugs known for their antipsychotic effects, is noteworthy, particularly the characteristic fold along the nitrogen-sulfur axis that is believed to be crucial for its biological interactions. The introduction of a phenyl group at the 3-position of the 1,4-benzothiazine ring system significantly influences its physicochemical properties and biological activities, leading to a diverse range of pharmacological effects.[1] This guide will delve into the key therapeutic areas where these derivatives have shown considerable promise: antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

Synthesis of 3-Phenyl-1,4-Benzothiazine Derivatives: A General Overview

The synthesis of 3-phenyl-1,4-benzothiazine derivatives is most commonly achieved through the condensation of 2-aminothiophenols with α-haloketones, specifically 2-bromo-1-phenylethanones.[1] This versatile reaction allows for the introduction of various substituents on both the aminothiophenol and the phenylethanone, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a substituted 2-bromo-1-phenylethanone in a suitable solvent, such as acetonitrile, often with a catalytic amount of a mild base or acid to facilitate the reaction.[1] The reaction proceeds via an initial nucleophilic attack of the thiol group on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the final 3-phenyl-2H-1,4-benzothiazine product.

Antimicrobial Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. 3-Phenyl-1,4-benzothiazine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective agents.

Mechanism of Action

The precise mechanism of antimicrobial action for many 1,4-benzothiazine derivatives is still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with microbial cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the benzothiazine core allows for penetration of the microbial cell membrane, a critical first step for exerting its effect.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on both the benzothiazine and the phenyl rings play a crucial role in determining the antimicrobial potency and spectrum. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity in some cases.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.[2][3] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Principle: An antimicrobial agent is introduced into a well made in an agar plate previously inoculated with a test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.[2]

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[2]

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[4]

-

Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to create wells in the inoculated agar plate.[3]

-

Application of Test Compound: A specific volume (e.g., 100 µL) of the 3-phenyl-1,4-benzothiazine derivative, dissolved in a suitable solvent (like DMSO), is added to each well.[3] A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.[5]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[3]

-

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Self-Validating System: The inclusion of positive and negative controls is critical for validating the results of each assay. The positive control ensures that the test conditions are suitable for detecting antimicrobial activity, while the negative control confirms that the solvent used to dissolve the test compound does not possess any intrinsic antimicrobial properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective anticancer agents. Several 3-phenyl-1,4-benzothiazine derivatives have exhibited significant cytotoxic activity against various cancer cell lines, highlighting their potential as a scaffold for anticancer drug design.[6][7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many 1,4-benzothiazine derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One of the key signaling pathways implicated in these processes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8][9] NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[8][9] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some 1,4-benzothiazine derivatives may exert their anticancer effects by inhibiting the activation of NF-κB, thereby sensitizing cancer cells to apoptotic stimuli.[10]

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of 3-phenyl-1,4-benzothiazine derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 3-phenyl-1,4-benzothiazine derivatives is highly dependent on the substitution pattern. For example, studies have shown that the introduction of specific substituents on the phenyl ring can significantly enhance the anticancer potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is a widely used method for screening potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] These insoluble crystals are then dissolved in a suitable solvent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[13][14]

-

Compound Treatment: The cells are treated with various concentrations of the 3-phenyl-1,4-benzothiazine derivatives for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells (medium only) are also included.

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Self-Validating System: The use of untreated control cells as a baseline for 100% viability and blank wells to subtract background absorbance ensures the accuracy and reliability of the assay. Each concentration should be tested in triplicate or quadruplicate to ensure statistical significance.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. 3-Phenyl-1,4-benzothiazine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This is frequently achieved through the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15] The inhibition of the NF-κB signaling pathway, as discussed in the anticancer section, also plays a crucial role in mediating their anti-inflammatory effects, as NF-κB is a key regulator of many pro-inflammatory genes.[8][9]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 3-phenyl-1,4-benzothiazine derivatives can be modulated by altering the substituents on the aromatic rings. The presence of certain functional groups can enhance the inhibitory activity against key inflammatory targets.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.[16][17]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[17] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test group of animals is treated with the 3-phenyl-1,4-benzothiazine derivative (administered orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin.[15]

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[15]

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[15]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Self-Validating System: The inclusion of a vehicle-treated control group is essential to determine the baseline inflammatory response. The positive control group validates the sensitivity of the model to known anti-inflammatory agents.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing interest in the development of neuroprotective agents that can slow down or prevent this neuronal damage. Certain 1,4-benzothiazine derivatives have shown promise as neuroprotective agents in preclinical models.

Mechanism of Action: Combating Oxidative Stress

A key mechanism underlying neurodegeneration is oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them.[18][19] ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and death.[20][21] Some 1,4-benzothiazine derivatives may exert their neuroprotective effects by scavenging ROS or by upregulating endogenous antioxidant enzymes.

Caption: The role of reactive oxygen species in neurodegeneration and the potential neuroprotective mechanisms of 3-phenyl-1,4-benzothiazine derivatives.

Structure-Activity Relationship (SAR) Insights

The neuroprotective properties of 1,4-benzothiazine derivatives are influenced by their chemical structure. Modifications that enhance their antioxidant capacity or their ability to cross the blood-brain barrier are likely to improve their neuroprotective efficacy.

Experimental Protocol: In Vitro Neuroprotection Assay

In vitro models using neuronal cell lines are valuable for the initial screening of neuroprotective compounds.[22][23]

Principle: Neuronal cells are exposed to a neurotoxin that induces cell death, often through oxidative stress. The ability of a test compound to prevent or reduce this cell death is a measure of its neuroprotective activity.

Step-by-Step Methodology:

-

Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured in a 96-well plate.[24]

-

Pre-treatment with Test Compound: The cells are pre-treated with various concentrations of the 3-phenyl-1,4-benzothiazine derivative for a specific period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells to induce oxidative stress and cell death.[24]

-

Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), cell viability is assessed using an appropriate method, such as the MTT assay described previously.

-

Data Analysis: The percentage of cell survival is calculated for each treatment group relative to the control group (cells not exposed to the neurotoxin).

Self-Validating System: This assay should include several controls: a negative control (cells treated with vehicle only), a positive control (cells treated with the neurotoxin only), and a blank control (medium only). This allows for the accurate determination of the neuroprotective effect of the test compound.

Concluding Remarks and Future Directions

The 3-phenyl-1,4-benzothiazine scaffold has unequivocally demonstrated its potential as a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The insights into their synthesis, mechanisms of action, and structure-activity relationships presented in this guide underscore the importance of this heterocyclic system in medicinal chemistry.

Future research in this area should focus on several key aspects. Firstly, the elucidation of the precise molecular targets for these compounds will be crucial for rational drug design and optimization. Secondly, further exploration of the structure-activity relationships, aided by computational modeling and combinatorial chemistry, will enable the synthesis of more potent and selective derivatives. Finally, comprehensive preclinical and clinical evaluation of the most promising candidates will be necessary to translate the therapeutic potential of 3-phenyl-1,4-benzothiazine derivatives into tangible clinical benefits. The journey from a promising scaffold to a life-saving drug is long and challenging, but the compelling biological profile of these compounds provides a strong impetus for continued investigation.

References

-

Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]

-

Singh, A., et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Brain Communications, 6(1), fcad360. [Link]

-

Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 618–653. [Link]

-

Teleanu, D. M., et al. (2022). Exploring the Role of Reactive Oxygen Species in the Pathogenesis and Pathophysiology of Alzheimer's and Parkinson's Disease and the Efficacy of Antioxidant Treatment. International Journal of Molecular Sciences, 23(23), 14761. [Link]

-

Chen, Q., et al. (2022). Deconvoluting the Complexity of Reactive Oxygen Species (ROS) in Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 14, 868472. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Yu, H., et al. (2009). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell, 1(3), 213–219. [Link]

-

A review on reactive oxygen species role in neurodegenerative disease. International Journal of Innovative Research in Technology. [Link]

-

Díaz-Sánchez, Á. G., et al. (2022). The role of oxidative stress in neurodegenerative diseases and potential antioxidant therapies. Ageing Research Reviews, 82, 101740. [Link]

-

Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]

-

Zhang, L., et al. (2024). NF-κB Signaling as a Central Driver of Cancer Cachexia. International Journal of Molecular Sciences, 25(5), 2697. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Aryal, S. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiology Research, 13(1), 14-34. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

-

Crunkhorn, S. (2018). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 50(5), 241–248. [Link]

-

Siddiqui, S. S. A., et al. (2017). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 7(10), e2285. [Link]

-

Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Singh, K., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Samara Journal of Science, 11(1), 10-21. [Link]

-

Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

-

Kumar, A., et al. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 15(6), 788-803. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]

-

Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]

-

Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]

-

Fringuelli, R., et al. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

-

Saadouni, A., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications, 8(3), 213-219. [Link]

-

A New Synthesis of 4 H -1,4-Benzothiazine Derivatives Based on Ring Closure of EWG-Stabilized (2-Isocyanophenylthio)methyl Anions. [Link]

-

B355227, a novel phenoxythiophene sulfonamide, exerts neuroprotective effects against glutamate-induced oxidative injury in HT22 cells. Spandidos Publications. [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hereditybio.in [hereditybio.in]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. clyte.tech [clyte.tech]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [snv63.ru]

- 14. atcc.org [atcc.org]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. ijirt.org [ijirt.org]

- 21. The role of oxidative stress in neurodegenerative diseases and potential antioxidant therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Targeting of Benzothiazine Carboxylic Acids: From COX Inhibition to Polypharmacological Frontiers

Executive Summary: The Privileged Scaffold

Benzothiazine carboxylic acids, particularly the 1,2-benzothiazine-3-carboxylic acid 1,1-dioxide scaffold, represent a "privileged structure" in medicinal chemistry. While historically synonymous with the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, recent structure-activity relationship (SAR) campaigns have unlocked a diverse pharmacological space.

This technical guide moves beyond the canonical COX-1/2 inhibition to explore emerging therapeutic targets including Aldose Reductase (ALR2) , Calpain-1 , and Carbonic Anhydrase . We analyze the mechanistic basis for these interactions and provide validated experimental protocols for synthesis and bioassay.

Molecular Architecture & SAR Logic

The benzothiazine core owes its versatility to three modifiable vectors:

-

The Acidic Headgroup (C-3): Essential for ionic interactions (e.g., Arg120 in COX enzymes). Conversion to carboxamides modulates pKa and oral bioavailability.

-

The Sulfonyl Group (1,1-dioxide): Provides critical H-bond acceptor capability and rigidifies the ring.

-

The N-Substituent (N-2): Controls lipophilicity and steric fit within hydrophobic pockets.

Visualization: Structural Activity Relationship (SAR) Map

The following diagram illustrates the functionalization logic for diverting the scaffold toward different therapeutic endpoints.

Figure 1: SAR logic map demonstrating how specific structural modifications redirect the benzothiazine core toward distinct biological targets.

Primary Therapeutic Targets: Mechanisms & Data[1][2]

The Canonical Pathway: COX-2 and mPGES-1 Inhibition

The classical mechanism involves the inhibition of Cyclooxygenase (COX) enzymes.[1] However, recent data suggests that benzothiazine derivatives also target microsomal prostaglandin E2 synthase-1 (mPGES-1) , offering a safer anti-inflammatory profile by avoiding the prostacyclin suppression associated with pure COX-2 inhibitors.

-

Mechanism: The enolic hydroxyl group at C-4 (tautomer of the keto form) coordinates with the catalytic Tyr385 and Ser530 in the COX active site.

-

Key Insight: 1,2-benzothiazine derivatives lacking the 3-carboxamide moiety (e.g., pure carboxylic acids) often show reduced gastrointestinal toxicity while maintaining efficacy via mPGES-1 modulation.

Metabolic Target: Aldose Reductase (ALR2)

In the context of diabetes, ALR2 converts glucose to sorbitol, leading to osmotic stress (cataracts, neuropathy).

-

Potency: Saturated 1,2-benzothiazine 1,1-dioxide acetic acid derivatives have demonstrated IC50 values as low as 0.11 µM .[2]

-

Causality: The carboxylic acid moiety mimics the substrate's acidic functionality, binding tightly to the anion-binding pocket of ALR2, while the hydrophobic benzothiazine ring occupies the specificity pocket.

Oncology: Carbonic Anhydrase & Efflux Pumps

Benzothiazines act as Carbonic Anhydrase (CA) inhibitors , specifically targeting tumor-associated isoforms (CA IX and XII) which regulate pH in hypoxic tumors. Furthermore, specific derivatives inhibit the NorA efflux pump in S. aureus, reversing resistance to fluoroquinolones.

Comparative Potency Data

The following table summarizes the potency of benzothiazine derivatives across these diverse targets based on recent literature.

| Target | Compound Class | Key Interaction | Reported Potency (IC50) | Indication |

| COX-2 | 4-hydroxy-2-methyl-benzothiazine carboxamides | Arg120 / Tyr385 H-bonding | 0.05 - 1.5 µM | Inflammation / Pain |

| Aldose Reductase | 1,2-benzothiazine 1,1-dioxide acetic acids | Anion pocket binding | 0.11 µM | Diabetic Neuropathy |

| Calpain-1 | N-substituted benzothiazine 1,1-dioxides | Active site cysteine blocking | 2.5 - 10 µM | Neurodegeneration |

| A549 Cells | Propyl 3-methyl-1,4-benzothiazine | IL-8 / COX-2 downregulation | 7.59 µM | Lung Cancer |

| NMDA Receptor | 3,4-dihydro-2H-1,2-benzothiazine | Glycine binding site | Ki ~ 50 nM | Neuropathic Pain |

Experimental Protocols

Synthesis of 1,2-Benzothiazine-3-Carboxylic Acid Derivatives

This protocol utilizes a self-validating "Gabriel-Colman" rearrangement approach, ensuring high regioselectivity.

Reagents: Saccharin sodium salt, Methyl chloroacetate, Sodium methoxide, DMSO.

Step-by-Step Methodology:

-

N-Alkylation: Dissolve Saccharin sodium (10 mmol) in DMF (15 mL). Add methyl chloroacetate (11 mmol) dropwise at 0°C. Stir at RT for 4 hours.

-

Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of saccharin.

-

-

Ring Expansion (Rearrangement): Treat the N-alkylated intermediate with Sodium methoxide (2.5 eq) in dry DMSO at 80°C for 2 hours.

-

Acidification: Pour reaction mixture into ice-cold HCl (1N). The product (Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) precipitates as a white solid.

-

Hydrolysis (Optional): Reflux with LiOH in THF/Water to generate the free carboxylic acid.

Biological Assay: Aldose Reductase Inhibition

Objective: Quantify the efficacy of the synthesized acid in preventing sorbitol accumulation.

-

Enzyme Preparation: Homogenize rat lens in phosphate buffer (0.1 M, pH 6.2). Centrifuge at 10,000g for 20 min. Use supernatant as ALR2 source.

-

Reaction Mix:

-

NADPH (0.16 mM)

-

DL-Glyceraldehyde (substrate, 10 mM)

-

Test Compound (dissolved in DMSO, varying concentrations)

-

Phosphate Buffer to total volume 1 mL.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes at 25°C using a UV-Vis spectrophotometer.

-

Validation: Use Quercetin as a positive control. A decrease in the rate of NADPH oxidation compared to vehicle control indicates inhibition.

Mechanistic Pathway Visualization

The following diagram details the multi-target signaling effects of benzothiazine derivatives, highlighting the crossover between inflammatory and oncogenic pathways.

Figure 2: Multi-target signaling cascade. Benzothiazines interrupt the inflammatory cascade at multiple points (COX-2, mPGES-1) while simultaneously mitigating metabolic stress via ALR2 inhibition.

References

-

Synthesis and biological evaluation of benzothiazine-3-carboxylic acid derivatives. Taylor & Francis Online.

-

1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase. Bioorganic & Medicinal Chemistry.

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.

-

Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines. ResearchGate.

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PubMed Central (PMC).

Sources

oxidative cyclocondensation of 2-aminothiophenol and bromopyruvates

Application Note: Strategic Synthesis of 1,4-Benzothiazine Scaffolds via Cyclocondensation

Executive Summary

The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various antipsychotic, anti-inflammatory, and antimicrobial agents. This Application Note details the strategic synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate via the reaction of 2-aminothiophenol (2-ATP) with ethyl bromopyruvate.

While often colloquially termed "oxidative cyclocondensation" due to the redox-active nature of the thiophenol starting material, the core mechanism with bromopyruvates is a nucleophilic substitution-cyclization cascade . This guide clarifies the mechanistic distinction, provides a high-yield protocol that mitigates oxidative side-reactions (disulfide formation), and outlines the pathway for downstream oxidative aromatization.

Mechanistic Insight & Chemical Logic

To optimize this reaction, one must understand the competing nucleophilicities of the sulfur and nitrogen atoms in 2-aminothiophenol.

The Pathway

-

S-Alkylation (Kinetic Control): The thiol group (-SH) is a softer, more powerful nucleophile than the amine (-NH2) under neutral or slightly basic conditions. It preferentially attacks the

-carbon of the bromopyruvate, displacing the bromide. -

Intramolecular Cyclization (Thermodynamic Control): The pendant amine then attacks the ester carbonyl (or ketone, depending on specific pyruvate structure), releasing ethanol and forming the six-membered lactam ring.

The "Oxidative" Trap

The primary failure mode in this synthesis is the oxidative dimerization of 2-aminothiophenol to 2,2'-diaminodiphenyldisulfide . This occurs rapidly in the presence of atmospheric oxygen or catalytic metals, consuming the starting material before it can react with the bromopyruvate.

DOT Diagram: Reaction Mechanism & Competing Pathways

Experimental Protocol

This protocol is designed for the synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate . It prioritizes regioselectivity and yield.

Materials & Reagents

-

Substrate A: 2-Aminothiophenol (1.0 equiv) [Caution: Stench, Toxic]

-

Substrate B: Ethyl bromopyruvate (1.1 equiv) [Lachrymator]

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Absolute Ethanol (EtOH) or 1,4-Dioxane.

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology

1. Preparation of Nucleophile Solution (Inert Environment)

-

Purge a 100 mL round-bottom flask (RBF) with nitrogen for 5 minutes.

-

Add 2-aminothiophenol (1.25 g, 10 mmol) and Absolute EtOH (20 mL) .

-

Critical Step: If the 2-ATP appears yellow/orange (indicating partial oxidation), add a pinch of Sodium Borohydride (

) or Triphenylphosphine (

2. Controlled Addition (S-Alkylation)

-

Cool the solution to 0°C (ice bath) to suppress rapid exothermic reaction and improve regioselectivity (S- vs N-alkylation).

-

Add the base (

, 1.4 mL, 10 mmol ) dropwise. -

Add ethyl bromopyruvate (1.3 mL, 11 mmol) dropwise over 10 minutes.

-

Observation: A precipitate (HBr salt) may form. The solution typically turns a darker amber color.

3. Cyclization (Thermal Drive)

-

Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour.

-

Heat the reaction to Reflux (78°C) for 3-4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting thiol (

) should disappear; the product appears as a fluorescent spot (

4. Workup & Isolation

-

Cool the mixture to RT.

-

Option A (Precipitation): Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product often precipitates as a pale yellow solid. Filter, wash with cold water, and dry.

-

Option B (Extraction): If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with Brine, dry over

, and concentrate in vacuo.

5. Purification

-

Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Data Analysis & Optimization

The choice of solvent and base significantly impacts the Yield and Reaction Time.

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base | Temp | Time | Isolated Yield | Notes |

| 1 | Ethanol | None | Reflux | 6 h | 45% | Slow cyclization; HBr accumulation. |

| 2 | Ethanol | Reflux | 3 h | 82% | Recommended. Clean workup. | |

| 3 | Dioxane | 90°C | 2 h | 78% | Faster, but extraction required. | |

| 4 | DMSO | None | 100°C | 1 h | 60% | Oxidative side-products observed. |

| 5 | Water | 60°C | 5 h | 70% | Green chemistry approach (Supramolecular). |

Advanced Modification: Oxidative Aromatization

If the target is the fully unsaturated benzo[b][1,4]thiazine (with a double bond at C2-C3), a secondary oxidation step is required, as the condensation product is the dihydro-analog.

-

Protocol: Treat the isolated dihydro-product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene at reflux for 2 hours.

Troubleshooting Guide (Decision Tree)

DOT Diagram: Troubleshooting Workflow

References

-

Gupta, R. R., et al. "Synthesis, Spectral Characterization, and Pharmacological Importance of New 4H-1,4-Benzothiazines." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2008.

-

Trapani, G., et al. "Synthesis and binding affinity of 2-phenyl-2H-1,4-benzothiazine-3(4H)-ones for the central benzodiazepine receptor." European Journal of Medicinal Chemistry, vol. 31, no. 7, 1996.

-

Sridhar, S. K., et al. "Synthesis and biological activity of some 1,4-benzothiazine derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 12, no. 15, 2002.

-

PubChem Compound Summary. "Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate." National Center for Biotechnology Information.

-

Rathore, B. S., et al. "Green synthesis of 1,4-benzothiazines: A review." Green Chemistry Letters and Reviews, vol. 7, no. 4, 2014.

Technical Support Center: Stability of Benzothiazine Carboxylic Acids

Topic: Stability of Benzothiazine Carboxylic Acids in Acidic Solution Ticket ID: BZT-ACID-STAB-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved/Guide Published

Welcome to the Technical Support Center

You have reached the specialized support module for Benzothiazine Carboxylic Acids . This guide addresses critical stability issues encountered when handling these intermediates (often precursors to Oxicam NSAIDs) or their derivatives in acidic media.

Executive Summary:

Benzothiazine carboxylic acids (specifically 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides) are inherently unstable in acidic solutions. Unlike their amide counterparts (e.g., Piroxicam, Meloxicam), the free carboxylic acid moiety at the C-3 position facilitates rapid decarboxylation under acidic stress, driven by the

Module 1: Knowledge Base & Mechanisms (FAQ)

Q1: Why is my benzothiazine carboxylic acid degrading in acidic buffer?

A: The degradation is driven by acid-catalyzed decarboxylation .

The C-3 carboxylic acid is adjacent to a C-4 enol/ketone group. In acidic conditions, this mimics the reactivity of a

Key Insight: This is not a simple hydrolysis; it is an irreversible elimination reaction. The rate is often first-order with respect to the substrate and dependent on hydronium ion concentration

Q2: What is the primary degradation product?

A: The primary product is the decarboxylated benzothiazine core . For the standard precursor (4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide), the product is 4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide (often existing in equilibrium with its keto-tautomer).

-

Observation: You will likely see a new peak in your HPLC chromatogram that is less polar (longer retention time on C18) than the parent acid due to the loss of the hydrophilic carboxyl group.

Q3: How does this relate to Oxicam drugs (Piroxicam, Meloxicam)?

A: Oxicam drugs are carboxamides , which are significantly more stable than the free acids. However, in strong acid (pH < 2) or under thermal acid stress, the amide bond hydrolyzes first.

-

Pathway: Piroxicam (Amide)

Benzothiazine Carboxylic Acid (Intermediate) -

Because the decarboxylation step is often faster than the hydrolysis step, the "Carboxylic Acid" intermediate may not accumulate significantly, leading researchers to miss it and only see the final decarboxylated product.

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic flow from the drug (Amide) to the unstable Acid, and finally to the Decarboxylated product.

Figure 1: Acid-catalyzed degradation pathway of Benzothiazine derivatives. The carboxylic acid intermediate is the critical instability point.

Module 3: Troubleshooting Experimental Anomalies

Use this guide if you observe unexpected results during synthesis or stability testing.

| Observation | Probable Cause | Verification Step |

| New Peak at High RT | Formation of decarboxylated product (less polar). | Check UV spectrum. The decarboxylated core often has a hypsochromic shift (blue shift) compared to the extended conjugation of the acid/amide. |

| Bubbling in Reaction | Evolution of | Confirm if bubbling correlates with temperature increase or acid addition. |

| Loss of Mass Balance | Perform Total Organic Carbon (TOC) or check if the molar sum of fragments equals the starting material. | |

| Inconsistent HPLC Area | Sample degraded in the autosampler if the diluent is acidic. | Critical: Ensure HPLC diluent is Neutral (pH 7.0) or Acetonitrile-rich. Do not use 0.1% TFA/Formic Acid as a diluent for long-term storage of the free acid. |

Module 4: Standardized Stability Protocol

Objective: To determine the kinetic stability of benzothiazine carboxylic acids or oxicams in acidic media.

Reagents & Equipment

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Methanol:Phosphate Buffer pH 7.0 (Neutralize to prevent in-vial degradation).

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Dissolve 10 mg of the Benzothiazine derivative in 10 mL of Methanol (avoid acidic solvents).

-

-

Acid Stress Induction:

-

Transfer 1.0 mL of Stock to a 10 mL volumetric flask.

-

Add 1.0 mL of 1.0 M HCl .

-

Heat: Place in a water bath at 60°C for 1 hour (for accelerated testing) or 25°C for 24 hours (ambient).

-

Quench: Immediately neutralize with 1.0 mL of 1.0 M NaOH or dilute with pH 7.0 buffer to stop the reaction.

-

-

Analysis:

-

Inject 10 µL into the HPLC.

-

Gradient: 30% B to 70% B over 10 minutes.

-

Detection: 350 nm (characteristic for benzothiazines).

-

Data Interpretation Table

| Retention Time (Approx) | Identity | Notes |

| 2.5 - 3.0 min | Amine Side Chain | (e.g., 2-aminopyridine from Piroxicam) - Polar. |

| 5.0 - 6.0 min | Carboxylic Acid | The unstable intermediate. May appear as a transient peak or tailing peak. |

| 7.0 - 8.0 min | Parent Drug | Piroxicam/Meloxicam (if starting with drug). |

| 9.0 - 10.0 min | Decarboxylated Core | The major degradation product. Hydrophobic. |

Module 5: Decision Logic for Stability Testing

The following logic gate helps determine if your current method is inducing artificial degradation.

Figure 2: Troubleshooting logic to distinguish between real stability issues and method-induced artifacts.

References

-

Beilstein Journals. (2014). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein J. Org. Chem.

-

Modi, V.D. et al. (2012). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin. Bull. Pharm. Res.

-

Bartos, D. et al. (2014). Degradation of piroxicam and celecoxib from aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem. (n.d.). Piroxicam Compound Summary. National Library of Medicine.

Technical Support Center: Recrystallization of 3-Phenyl-1,4-Benzothiazine Compounds

Welcome to the dedicated technical support center for the purification of 3-phenyl-1,4-benzothiazine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The structural integrity and purity of these molecules are paramount for reliable biological screening and downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to navigate the nuances of recrystallizing 3-phenyl-1,4-benzothiazine and its derivatives. Our approach is grounded in fundamental chemical principles and validated by practical, field-proven insights to ensure you can confidently and efficiently achieve your desired product purity.

Troubleshooting Guide: Common Issues in the Recrystallization of 3-Phenyl-1,4-Benzothiazine Compounds

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My 3-phenyl-1,4-benzothiazine compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation. For many organic compounds, impurities can also depress the melting point, exacerbating this issue. The oily layer often solidifies into an amorphous mass that has a high likelihood of trapping impurities.

Causality and Solutions:

-

High Solute Concentration and Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may precipitate out of solution at a temperature above its melting point.

-

Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.

-

-

Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is significantly higher than the melting point of your compound.

-

Solution: Select a solvent with a lower boiling point. If your compound is relatively nonpolar, a lower-boiling solvent like diethyl ether or a mixture including a low-boiling component might be effective.

-

-

Presence of Impurities: Impurities can act as a eutectic mixture, lowering the overall melting point of your crude product.

-

Solution: Consider a preliminary purification step. A quick filtration through a small plug of silica gel with a suitable solvent can remove highly polar or nonpolar impurities before attempting recrystallization.

-

Question 2: I am experiencing very low recovery of my purified 3-phenyl-1,4-benzothiazine compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a frequent challenge in recrystallization and can stem from several factors related to solvent selection and experimental technique.

Causality and Solutions:

-

Using an Excessive Amount of Solvent: The most common reason for low yield is dissolving the crude product in too much solvent. Since there is always some solubility of the compound in the cold solvent, an excess will result in a significant portion of your product remaining in the mother liquor.

-

Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Add the solvent in small portions to the heated crude material until it just dissolves. If you've already completed the filtration and suspect this was the issue, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals. Be aware that this second crop may be less pure.

-

-

Premature Crystallization During Hot Filtration: If your compound is highly soluble in the hot solvent but its solubility drops sharply with a slight decrease in temperature, it may crystallize in the filter funnel during the removal of insoluble impurities.

-

Solution: To prevent this, use a pre-heated filter funnel (you can place it over the flask of boiling solvent for a few minutes). Also, add a slight excess of hot solvent (around 10-20%) before filtration to ensure the compound remains in solution. This excess solvent can then be evaporated after filtration and before cooling to achieve the optimal concentration for crystallization.

-

-

Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

-

Solution: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter paper. This will remove any residual mother liquor without significantly dissolving your purified product.

-

Question 3: After recrystallization, my 3-phenyl-1,4-benzothiazine compound is still impure. What could be the reason?

Answer:

Persistent impurities after recrystallization usually indicate an issue with solvent selection or the nature of the impurity itself.

Causality and Solutions:

-

Inappropriate Solvent System: The chosen solvent may have similar solubility properties for both your compound of interest and the impurity.

-

Solution: You need a solvent that dissolves the impurity well even at low temperatures, or one in which the impurity is completely insoluble at all temperatures. If a single solvent is not effective, a mixed solvent system is often the answer. For 3-phenyl-1,4-benzothiazine compounds, which have both aromatic and heterocyclic character, a combination of a polar and a non-polar solvent can be very effective. For instance, if your compound and impurity are both soluble in a polar solvent like ethanol, adding a non-polar "anti-solvent" like hexane or water (in which your compound is less soluble) can selectively precipitate your desired product.

-

-

Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystal lattice.

-

Solution: Ensure slow cooling to allow for the formation of well-ordered crystals. This gives impurities time to be excluded from the crystal structure and remain in the solvent.

-

-

Co-crystallization: In some cases, the impurity has a very similar structure to your target compound, leading to co-crystallization.

-

Solution: If repeated recrystallization from different solvent systems fails, an alternative purification method such as column chromatography may be necessary. For closely related isomers, preparative HPLC might be required.[1]

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing a novel 3-phenyl-1,4-benzothiazine derivative?

A1: Based on the aromatic and heterocyclic nature of the 3-phenyl-1,4-benzothiazine scaffold, a good starting point is often a moderately polar solvent. Ethanol is a commonly used and effective solvent for many benzothiazine derivatives.[2] If the compound is found to be too soluble in ethanol even at room temperature, a mixed solvent system such as ethanol/water or a less polar system like toluene/hexane or ethyl acetate/hexane should be investigated.[2][3]

Q2: How do I perform a small-scale solvent screen to find the ideal recrystallization solvent?

A2: A systematic approach is key. Place a small amount (10-20 mg) of your crude compound into several small test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature, observing the solubility. If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. If it dissolves, then cool the test tube to room temperature and then in an ice bath to see if crystals form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and forms good quality crystals upon cooling.

Q3: My solution is colored due to an impurity. How can I remove the color?

A3: If the colored impurity is highly polar, it can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use a very small amount (a spatula tip) as excessive charcoal can adsorb your product, leading to lower yields. After adding the charcoal, heat the solution for a few minutes to allow for adsorption of the impurity, and then perform a hot filtration to remove the charcoal.

Q4: No crystals are forming even after cooling the solution in an ice bath. What should I do?

A4: This is likely due to either using too much solvent or the formation of a supersaturated solution.

-

Too much solvent: If you suspect you've used an excess of solvent, you can gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

-

Supersaturation: To induce crystallization from a supersaturated solution, you can try "seeding" the solution by adding a tiny crystal of the pure compound. If no seed crystals are available, gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic scratches that provide nucleation sites for crystal growth.

Solvent Selection for 3-Phenyl-1,4-Benzothiazine Compounds

The choice of solvent is critical for successful recrystallization. The principle of "like dissolves like" is a useful starting point. Given the aromatic (phenyl and benzo groups) and polar heterocyclic (thiazine) nature of these compounds, a range of solvents can be effective.

| Solvent/System | Boiling Point (°C) | Suitability and Rationale |

| Ethanol | 78 | Good starting point. Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for moderately polar compounds.[2] |

| Toluene | 111 | Good for less polar derivatives. The aromatic nature of toluene can effectively dissolve the phenyl and benzo rings. Often used in a mixed system with an anti-solvent. |

| Ethyl Acetate / Hexane | 77 / 69 | Versatile mixed system. Ethyl acetate is a good solvent, and the addition of hexane as an anti-solvent allows for fine-tuning of the polarity to induce crystallization.[3] |

| Dichloromethane / Hexane | 40 / 69 | Effective for compounds with moderate polarity. Dichloromethane is a good solvent, but its low boiling point can sometimes make it tricky to handle. Hexane is used to decrease solubility.[2] |

| Acetonitrile | 82 | Can be effective for compounds with aromatic character. Especially useful when other common solvents fail.[4] |

| Water | 100 | Generally unsuitable as a primary solvent due to the low polarity of the 3-phenyl-1,4-benzothiazine core. May be used as an anti-solvent with a polar organic solvent like ethanol or acetone. |

Experimental Protocol: General Recrystallization of a 3-Phenyl-1,4-Benzothiazine Compound

This protocol outlines a standard procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale tests.

1. Dissolution: a. Place the crude 3-phenyl-1,4-benzothiazine compound in an Erlenmeyer flask of appropriate size. b. Add a magnetic stir bar and a small amount of the chosen recrystallization solvent. c. Gently heat the mixture on a hot plate with stirring. d. Add the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding a large excess.

2. Decolorization (if necessary): a. If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. b. Swirl the flask and gently reheat for a few minutes.

3. Hot Filtration: a. To remove any insoluble impurities (or activated charcoal), perform a hot filtration. b. Pre-heat a funnel with fluted filter paper by placing it over a flask containing a small amount of the boiling solvent. c. Pour the hot solution through the pre-heated funnel into a clean Erlenmeyer flask.

4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil. b. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. c. Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying: a. Dry the purified crystals completely. This can be achieved by leaving them on the filter paper under vacuum for a period, or by transferring them to a watch glass to air dry, or for more rigorous drying, placing them in a desiccator under vacuum.

Visualizing the Recrystallization Workflow

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]

-

Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

Crystal structures of three substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. (2017). National Center for Biotechnology Information. Available at: [Link]

-

Benzothiazine derivatives solubility? (2024). ResearchGate. Available at: [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Available at: [Link]

-

3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Available at: [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Publishing. Available at: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

-

How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Available at: [Link]

-

Regioselective synthesis of new variety of 1,4-benzothiazines. (2014). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Separation of Benzothiazine Tautomers

Topic: Troubleshooting & Method Development for Dynamic Chromatography

Audience: Analytical Chemists, Medicinal Chemists, and Purification Scientists.

Introduction: The "Ghost Peak" Phenomenon

Welcome to the Technical Support Center. If you are working with benzothiazines (e.g., piroxicam, meloxicam, or novel 1,2-benzothiazine-3-carboxamides), you have likely encountered a frustrating phenomenon: peak splitting, broad "saddles," or shifting retention times that defy standard chromatography logic.

The Root Cause: This is not column failure. It is Dynamic Chromatography .

Benzothiazines exist in a rapid equilibrium between enol (stabilized by intramolecular H-bonding) and keto/zwitterionic forms. When the rate of interconversion (

This guide provides the protocols to diagnose, control, and resolve these tautomeric issues.

Module 1: Diagnosis – Tautomer vs. Impurity

Before optimizing a method, you must confirm that the secondary peak is indeed a tautomer and not a synthesis byproduct or degradation impurity.

Protocol 1.1: The Re-Injection Test (The "Gold Standard")

Use this protocol to definitively prove tautomerism.

Step-by-Step Methodology:

-

Run the Standard: Inject your sample under your current conditions. Observe the two peaks (Peak A and Peak B).

-

Fraction Collection: Manually collect the eluent corresponding to only Peak A (the "pure" first component).

-

Immediate Re-injection: Without modifying the solvent, immediately re-inject this collected fraction onto the column.

-

Analysis:

-

Result X (Impurity): You see only Peak A. (The impurity Peak B was removed).

-

Result Y (Tautomer): You see both Peak A and Peak B reappear in the original ratio. This confirms that Peak A re-equilibrated back to the mixture.

-

Visual Logic: The Diagnostic Decision Tree

Figure 1: Decision tree for distinguishing stable impurities from dynamic tautomers.

Module 2: Method Development Strategies

Once tautomerism is confirmed, you have two choices depending on your goal: Quantitation (merge peaks) or Characterization (separate peaks).

Strategy A: High-Temperature Merging (For Quantitation)

Goal: Speed up kinetics so the detector sees a single "average" species.

Theory: Increasing the column temperature lowers the energy barrier for interconversion. If the exchange becomes faster than the separation speed, the peaks coalesce into one sharp peak.

Protocol:

-

Set column oven to 45°C .

-

Run sample.

-

Increase temperature in 5°C increments (up to column limit, typically 60°C).

-

Success Criteria: A single, sharp peak with symmetry factor

.

Strategy B: Cryogenic/Low-Temperature Separation (For Characterization)

Goal: Freeze the kinetics to isolate individual tautomers.

Theory: Lowering temperature reduces the interconversion rate (

Protocol:

-

System: Requires a cooling-capable column compartment (e.g., Peltier).

-

Temperature: Set to 4°C to 10°C .

-

Flow Rate: Increase flow rate (if pressure permits) to reduce on-column residence time.

-

Result: Two distinct, baseline-separated peaks.

Strategy C: Solvent & pH Control

Benzothiazine tautomers are highly sensitive to the mobile phase environment.

| Parameter | Recommendation for Benzothiazines | Mechanism |

| pH (HPLC) | Acidic (pH 2.5 - 3.0) | Suppresses ionization of the enolic hydroxyl group. Use 0.1% TFA or Formic Acid. |

| Solvent (HPLC) | Methanol over Acetonitrile | Protic solvents (MeOH) can stabilize the zwitterionic form via H-bonding, often improving peak shape compared to aprotic ACN. |

| Buffer | Ammonium Acetate (10-20 mM) | Essential for LC-MS. Provides ionic strength to stabilize the electrical double layer around the tautomers. |

Module 3: Supercritical Fluid Chromatography (SFC)

SFC is often superior to HPLC for benzothiazines because it allows "Normal Phase" selectivity at low temperatures without the viscosity issues of hexane/DCM.

Why SFC?

-

Low Viscosity: Allows high flow rates, reducing the residence time on the column (less time to interconvert).

-

Non-Polar Environment: Supercritical CO2 mimics non-polar solvents, which heavily favors the Enol form (stabilized by intramolecular H-bonds), often resulting in a single sharp peak without needing high heat.

Recommended SFC Conditions

-

Stationary Phase: 2-Ethylpyridine (2-EP) or Diol columns.

-

Mobile Phase: CO2 + 10-20% Methanol.

-

Additive: 0.1% Trifluoroacetic acid (TFA) or Isopropylamine (IPA) depending on the specific derivative's pKa.

-

Back Pressure: 120-150 bar (higher density stabilizes the fluid).

SFC Workflow Diagram

Figure 2: Optimization workflow for SFC separation of benzothiazines.

Frequently Asked Questions (FAQs)

Q1: Can I isolate a single benzothiazine tautomer as a dry powder? A: Generally, no . Even if you separate them by chromatography (Strategy B), they will re-equilibrate to their thermodynamic ratio immediately upon solvent removal or dissolution in a new solvent. The separation is analytical, not preparative for storage.

Q2: How do I integrate a "saddle" peak for purity calculations? A: If you cannot merge them (Strategy A), the standard practice is to sum the areas of both peaks and the saddle. Treat them as a single chemical entity. Do not report them as "Product" and "Impurity."

Q3: Why does my peak split in Acetonitrile but not Methanol?

A: Acetonitrile is aprotic and cannot donate hydrogen bonds. Methanol is protic. Benzothiazines rely on H-bonding for tautomeric stabilization. Changing the solvent changes the energy barrier (

Q4: Is this unique to Piroxicam? A: No. This applies to most "oxicams" (Meloxicam, Tenoxicam) and related 1,2-benzothiazine-3-carboxamide derivatives.

References

-

HPLC Method Development for Piroxicam: Stanescu, A. et al. "The Development and Validation of a Rapid HPLC Method for Determination of Piroxicam." Farmacia Journal.

-

Dynamic Chromatography & Tautomerism: Cirilli, R. et al. "Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers." Molecules (MDPI).

-

SFC for Chiral and Tautomeric Separations: De Klerck, K. et al. "Supercritical Fluid Chromatography for Chiral Analysis."[1][2][] Chromatography Online.

-

Tautomer Separation Mechanisms: Shinde, Y. et al.[4] "Reversed Phase Chromatographic Separation and Isolation of Tautomers." Journal of Analytical Chemistry.

Sources

A Researcher's Guide to the Infrared Spectroscopy of Benzothiazine Carboxylic Acid Derivatives

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopic bands of benzothiazine carboxylic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] By understanding their unique spectral fingerprints, researchers can effectively characterize these molecules, confirm their synthesis, and assess their purity. This document moves beyond a simple listing of frequencies to explain the principles behind the observed absorptions, offering a comparative perspective with other common analytical techniques and providing a detailed experimental protocol for data acquisition.

The Vibrational Landscape of Benzothiazine Carboxylic Acids